2-Oxabicyclo[3.2.1]octa-3,6-diene
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Overview
Description
2-Oxabicyclo[321]octa-3,6-diene is an organic compound with the molecular formula C₇H₈O It is a bicyclic ether, characterized by a unique structure that includes an oxygen atom bridging two carbon atoms in a bicyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxabicyclo[3.2.1]octa-3,6-diene typically involves the Diels-Alder reaction, a [4+2] cycloaddition reaction between a conjugated diene and a dienophile. One common method involves the reaction of cyclohexa-1,3-diene with an appropriate dienophile such as chloral (trichloroacetaldehyde) in the presence of a catalyst like aluminum chloride (AlCl₃). The reaction conditions often require controlled temperatures and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions: 2-Oxabicyclo[3.2.1]octa-3,6-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into more saturated bicyclic ethers.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the bicyclic framework.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or peracids under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenation using bromine (Br₂) or chlorination using thionyl chloride (SOCl₂).
Major Products: The major products formed from these reactions include epoxides, reduced bicyclic ethers, and various substituted derivatives depending on the reagents and conditions used .
Scientific Research Applications
2-Oxabicyclo[3.2.1]octa-3,6-diene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex natural products and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor to bioactive compounds.
Industry: Utilized in the development of new materials, including polymers and resins, due to its unique structural properties
Mechanism of Action
The mechanism of action of 2-Oxabicyclo[3.2.1]octa-3,6-diene involves its interaction with various molecular targets and pathways. The compound’s bicyclic structure allows it to participate in specific binding interactions with enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
2-Oxabicyclo[2.2.2]octane: Another bicyclic ether with a different ring structure.
8-Oxabicyclo[3.2.1]octane: A related compound with a similar bicyclic framework but different functional groups.
2-Azabicyclo[3.2.1]octane: A nitrogen-containing analog with significant potential in drug discovery
Uniqueness: 2-Oxabicyclo[3.2.1]octa-3,6-diene is unique due to its specific bicyclic structure and the presence of an oxygen atom in the ring system. This structural feature imparts distinct chemical reactivity and potential for diverse applications in various fields .
Properties
CAS No. |
4729-06-0 |
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Molecular Formula |
C7H8O |
Molecular Weight |
108.14 g/mol |
IUPAC Name |
2-oxabicyclo[3.2.1]octa-3,6-diene |
InChI |
InChI=1S/C7H8O/c1-2-7-5-6(1)3-4-8-7/h1-4,6-7H,5H2 |
InChI Key |
JPFHUVOCZRXQMU-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C=CC1OC=C2 |
Origin of Product |
United States |
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